molecular formula C10H14ClNO3 B1445322 H-Ser(Bzl)-OH.HCl CAS No. 76614-98-7

H-Ser(Bzl)-OH.HCl

Cat. No.: B1445322
CAS No.: 76614-98-7
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-FVGYRXGTSA-N
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Description

H-Ser(Bzl)-OH.HCl, also known as O-Benzyl-L-serine hydrochloride, is a derivative of the amino acid serine. This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of serine, forming a benzyl ester. It is commonly used in peptide synthesis and serves as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser(Bzl)-OH.HCl typically involves the protection of the hydroxyl group of serine with a benzyl group. This can be achieved through the reaction of serine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. The benzyl protection is introduced during the synthesis, and the final product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Ser(Bzl)-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Ser(Bzl)-OH.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ser(Bzl)-OH.HCl involves its role as a serine derivative. It can influence various biochemical pathways, including:

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl-L-threonine hydrochloride: Similar structure but with a threonine backbone.

    O-Benzyl-L-alanine hydrochloride: Similar structure but with an alanine backbone.

    O-Benzyl-L-tyrosine hydrochloride: Similar structure but with a tyrosine backbone

Uniqueness

H-Ser(Bzl)-OH.HCl is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its benzyl protection makes it particularly useful in peptide synthesis, providing stability and facilitating the formation of complex molecules .

Properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735828
Record name O-Benzyl-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76614-98-7
Record name O-Benzyl-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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